molecular formula C14H27ClN2O2 B2394095 tert-butyl 3-(aminomethyl)-octahydro-1H-indole-1-carboxylate hydrochloride CAS No. 2377034-31-4

tert-butyl 3-(aminomethyl)-octahydro-1H-indole-1-carboxylate hydrochloride

Cat. No.: B2394095
CAS No.: 2377034-31-4
M. Wt: 290.83
InChI Key: NHJJGGGXNADRIP-UHFFFAOYSA-N
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Description

tert-butyl 3-(aminomethyl)-octahydro-1H-indole-1-carboxylate hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and an octahydroindole core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many indole derivatives exhibit biological activity, and the mechanism of action often involves interactions with proteins or other biological macromolecules .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices. Specific safety information would depend on the properties of this compound .

Future Directions

The study of indole derivatives is a vibrant field of research due to their prevalence in natural products and their wide range of biological activities. Future research could involve the synthesis of new indole derivatives, the study of their reactivity, or the investigation of their biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of the amino group using tert-butyl groups, followed by a series of reactions to introduce the aminomethyl group and form the octahydroindole core. The reaction conditions often include the use of anhydrous solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and safety compared to traditional batch processes . The use of heterogeneous catalysts and optimized reaction conditions further enhances the production efficiency and reduces the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate is unique due to its octahydroindole core, which provides distinct chemical and biological properties. This core structure enhances its stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16;/h10-12H,4-9,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJJGGGXNADRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCCC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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